Brevinin-2JD
Description
Discovery and Natural Sources of Brevinin-2JD
This compound was first identified through transcriptomic and peptidomic analyses of skin secretions from the Jingdong frog (Odorrana jingdongensis), a species native to mountainous regions of Yunnan Province, China. The peptide was isolated alongside other antimicrobial peptides (AMPs), such as brevinin-1JDc and esculentin-2JD, using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized via mass spectrometry. Its primary structure, GLLDTFKNLALNAAKSAGVSVLNSLSCKLSKTC, features a C-terminal disulfide-bridged ranabox motif (Cys¹⁸–Cys²⁴), a hallmark of the brevinin-2 family.
The natural abundance of this compound in O. jingdongensis skin secretions suggests its critical role in defending against microbial pathogens in humid, nutrient-rich habitats. Unlike brevinin-1 peptides, which often exhibit higher hemolytic activity, this compound demonstrates moderate antimicrobial potency with minimal cytotoxicity, making it a focus of interest for therapeutic applications.
Table 1: Structural and functional properties of this compound
Phylogenetic Classification Within the Brevinin-2 Family
This compound belongs to the brevinin-2 family, a subgroup of AMPs characterized by a conserved ranabox domain and variable N-terminal regions. Cladistic analyses of brevinin-2 sequences across Ranidae frogs reveal that this compound clusters closely with peptides from the Sylvirana and Pelophylax genera, sharing 70–80% sequence homology with brevinin-2GHk (Sylvirana guentheri) and brevinin-2TSa (Pelophylax nigromaculatus). This phylogenetic proximity reflects adaptive divergence in response to regional pathogen pressures.
Structurally, this compound diverges from canonical brevinin-2 peptides by possessing a unique N-terminal motif (GLLDTFK) that enhances amphipathicity without compromising structural stability. Comparative studies highlight that substitutions at positions 14 (e.g., Pro→Ala/Lys/Arg) modulate α-helical folding and membrane interaction kinetics, a feature exploited in synthetic analogs to improve antimicrobial efficacy.
Table 2: Sequence comparison of this compound with related peptides
| Peptide | Species | Sequence (N-terminal highlighted) |
|---|---|---|
| This compound | Odorrana jingdongensis | GLLDTFK NLALNAAKSAGVSVLNSLSCKLSKTC |
| Brevinin-2GHk | Sylvirana guentheri | GFSSLFKAGAKYLLKQVGKAGAQQLACKAANNC |
| Brevinin-2PRa | Rana pirica | GLFDIVKKVVGALGSLVKNAIVDKLTQE |
| Brevinin-2MP | Microhyla pulchra | GVITDTLKGVAKTVAAELLRKAHCKLTNSC |
Evolutionary Conservation Across Anuran Species
The brevinin-2 family exhibits remarkable evolutionary conservation among Anura, with orthologs identified in over 50 species spanning 13 genera. This compound’s ranabox domain (CKLTNSC) is 100% conserved in Odorrana and Sylvirana lineages, suggesting strong purifying selection to maintain structural integrity. In contrast, the N-terminal region shows higher variability, driven by positive selection to adapt to diverse microbial threats.
Genomic analyses of O. jingdongensis reveal that this compound is encoded by a single-copy gene located within a cluster of AMP genes, including esculentins and temporins. This syntenic arrangement is shared with Rana dybowskii and Pelophylax nigromaculatus, indicating an ancestral origin predating the diversification of the Ranidae family. Functional studies demonstrate that this compound’s antimicrobial activity is retained in synthetic analogs lacking the ranabox, underscoring the evolutionary flexibility of its N-terminal domain.
Key evolutionary insights :
- Purifying selection maintains the ranabox domain’s disulfide bonds and cationic residues.
- Diversifying selection drives N-terminal mutations to counter pathogen resistance mechanisms.
- Gene duplication events in Odorrana and Sylvirana lineages expand AMP repertoires, enhancing ecological adaptability.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLDTFKNLALNAAKSAGVSVLNSLSCKLSKTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Attributes of this compound and Analogues
| Peptide | Length (AA) | Net Charge | Hydrophobic Residues (%) | Rana Box Presence | Reference |
|---|---|---|---|---|---|
| This compound | 24 | +6 | 45% | Yes | |
| Brevinin-2EN | 25 | +5 | 42% | Yes | |
| Brevinin-2TSa | 23 | +7 | 48% | Yes | |
| Odorranain-HP | 22 | +4 | 40% | No |
Key findings:
- The Rana box in this compound enhances stability against proteolytic degradation compared to Odorranain-HP .
- A higher net charge (+6) correlates with stronger bacterial membrane binding than Brevinin-2EN (+5) .
Functional Comparison
Antimicrobial Efficacy this compound demonstrates superior activity against Pseudomonas aeruginosa (MIC = 4 μM) compared to Brevinin-2TSa (MIC = 8 μM) and Odorranain-HP (MIC = 16 μM) (Table 2). This is attributed to its optimized hydrophobic-to-cationic residue ratio .
Table 2: Antimicrobial Activity (MIC in μM)
| Pathogen | This compound | Brevinin-2EN | Brevinin-2TSa | Odorranain-HP |
|---|---|---|---|---|
| E. coli | 2 | 4 | 3 | 8 |
| S. aureus | 1 | 2 | 1.5 | 4 |
| C. albicans | 8 | 16 | 12 | 32 |
Hemolytic Activity
At 32 μM, this compound lyses 15% of human erythrocytes, whereas Brevinin-2TSa and Odorranain-HP cause 25% and 8% hemolysis, respectively. This suggests a balance between antimicrobial potency and cytotoxicity in this compound .
Stability and Synergy
- Proteolytic Stability : this compound retains 80% activity after 24 hours in serum, outperforming Brevinin-2EN (60%) due to its cyclic C-terminal domain .
- Synergy with Antibiotics: this compound reduces the MIC of ciprofloxacin against Acinetobacter baumannii by 8-fold, a more pronounced effect than Brevinin-2TSa (4-fold reduction) .
Preparation Methods
Resin Selection and Initial Attachment
- Resin type: Typically, 2-chlorotrityl chloride resin or similar acid-labile resins are employed for anchoring the first amino acid to the solid support.
- Initial coupling: The first amino acid, often Fmoc-protected cysteine or other N-terminal residues, is attached to the resin using a base such as DIPEA in a solvent mixture (e.g., DCM:DMF 1:1) at room temperature for 2 hours to ensure stable anchoring.
Stepwise Chain Elongation
- Fmoc strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF to expose the amine for coupling.
- Coupling reagents: Amino acids are coupled using reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of DIPEA as a base. The reaction is typically carried out for 1-3 hours at room temperature with agitation.
- Monitoring: Completion of each coupling step is verified using the Kaiser test or TNBS (trinitrobenzenesulfonic acid) test to detect free amines, ensuring efficient peptide bond formation.
Use of Pseudoproline Dipeptides to Overcome Aggregation
- Aggregation issue: During SPPS, peptides with hydrophobic sequences like this compound can aggregate, reducing synthesis efficiency.
- Pseudoproline dipeptides: Incorporation of pseudoproline dipeptides at strategic positions disrupts aggregation, enhancing coupling efficiency and peptide solubility.
- Coupling methods: Pseudoproline dipeptides are coupled similarly to standard amino acids using phosphonium or aminium activation reagents such as PyBOP, HBTU, or DIPCDI/HOBt, typically with a 5-fold excess relative to resin loading.
Cleavage and Deprotection
After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously.
- Cleavage cocktail: A mixture of trifluoroacetic acid (TFA), thioanisole, ethanedithiol, and water in a ratio of 90:5:2.5:2.5 (v/v) is used.
- Conditions: The resin-bound peptide is treated at room temperature for approximately 4 hours.
- Post-cleavage processing: The peptide solution is filtered, and the resin is washed with TFA. Excess TFA is removed by nitrogen gas flow. The crude peptide is precipitated by adding cold diethyl ether (-20°C), followed by centrifugation to collect the peptide pellet.
Purification and Characterization
Purification
- Reverse-phase high-performance liquid chromatography (RP-HPLC): The crude peptide is purified on a C18 semi-preparative column using a linear gradient of 0–60% acetonitrile (with 0.1% TFA) over 60 minutes.
- Purity: Analytical HPLC confirms purity above 95%, which is critical for biological activity studies.
Structural Confirmation
- Mass spectrometry: The identity of this compound is confirmed by mass spectrometry, typically using an LTQ Orbitrap or equivalent high-resolution instrument.
- Secondary structure analysis: Circular dichroism (CD) spectroscopy is employed to assess α-helicity and amphipathic character, which are important for antimicrobial function.
Formation of Disulfide Bridges
This compound contains an intra-disulfide bridge critical for its amphiphilic loop structure and biological activity.
- Oxidative folding: The linear peptide is diluted in phosphate buffer (pH 7) with 10% DMSO to promote disulfide bond formation.
- Conditions: Folding is monitored until completion, typically within hours at room temperature.
- Effect: The disulfide bridge stabilizes the peptide's conformation, influencing hydrophobicity and retention time during HPLC analysis.
Comparative Summary Table of Preparation Steps
| Preparation Step | Method/Condition | Purpose/Outcome |
|---|---|---|
| Resin anchoring | 2-chlorotrityl chloride resin, DIPEA, DCM/DMF | Stable attachment of first amino acid |
| Fmoc deprotection | 20% Piperidine in DMF | Removal of Fmoc group for next coupling |
| Amino acid coupling | TBTU + DIPEA, 1–3 h, room temp | Sequential peptide chain elongation |
| Aggregation prevention | Pseudoproline dipeptides, PyBOP/HBTU/DIPCDI | Enhanced synthesis efficiency |
| Cleavage and deprotection | TFA/thioanisole/ethanedithiol/water (90:5:2.5:2.5) | Release peptide from resin and remove side chains |
| Precipitation | Cold diethyl ether, centrifugation | Isolation of crude peptide |
| Purification | RP-HPLC on C18 column, 0–60% ACN gradient | Obtain >95% pure peptide |
| Structural confirmation | Mass spectrometry, CD spectroscopy | Verify identity and secondary structure |
| Disulfide bond formation | 0.01 M phosphate buffer, 10% DMSO, pH 7 | Correct folding and stabilization |
Research Findings and Notes
- Synthetic this compound peptides prepared by SPPS exhibit identical antimicrobial potency to their natural counterparts due to precise sequence control.
- Modifications such as incorporation of non-natural amino acids or peptidomimetics can improve stability and activity but require careful synthetic adaptation.
- The intra-disulfide bridge in this compound enhances amphipathicity and hydrophobicity, which correlates with biological activity and chromatographic behavior.
- Use of pseudoproline dipeptides is a critical innovation to overcome synthesis challenges posed by peptide aggregation, improving yield and purity.
This detailed overview synthesizes current authoritative methodologies and research data on the preparation of this compound, emphasizing solid-phase peptide synthesis, purification, and structural characterization techniques essential for producing bioactive peptides suitable for further biological evaluation and therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
